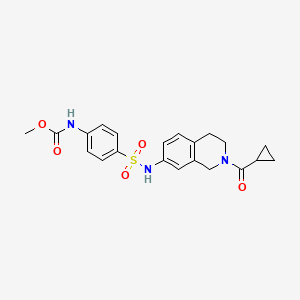

methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a compound known for its unique structural composition and diverse applications. This compound belongs to the class of sulfonamide and carbamate derivatives, characterized by their pharmacological and industrial relevance. The presence of the tetrahydroisoquinoline core, cyclopropanecarbonyl group, and sulfamoyl moiety makes this compound particularly interesting for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:

Formation of the tetrahydroisoquinoline core: This involves the Pictet-Spengler reaction where a phenethylamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.

Introduction of the cyclopropanecarbonyl group: Cyclopropanecarboxylic acid chloride is used in the presence of a base like triethylamine to introduce the cyclopropanecarbonyl group onto the tetrahydroisoquinoline nucleus.

Sulfamoylation: The sulfamoyl group is introduced by reacting the amine group on the isoquinoline with sulfamoyl chloride in the presence of a base.

Carbamoylation: Finally, methyl carbamate is introduced by treating the phenyl group with methyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but with optimized conditions for yield and purity. Reactors with precise temperature and pressure controls are used to facilitate these reactions. Catalysts may also be employed to enhance the reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl group, forming sulfone derivatives.

Reduction: Reduction can occur at the carbonyl groups, converting them to corresponding alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.

Major Products:

Oxidation Products: Sulfone derivatives.

Reduction Products: Alcohol derivatives of the carbonyl groups.

Substitution Products: Various substituted aromatic compounds.

Applications De Recherche Scientifique

Structure

The compound features a tetrahydroisoquinoline moiety, which is known for its biological activity. The presence of the sulfamoyl group enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing tetrahydroisoquinoline structures exhibit promising anticancer properties. A study highlighted that derivatives of tetrahydroisoquinoline can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate may similarly exhibit these properties due to its structural components .

Antimicrobial Properties

The sulfamoyl group in this compound suggests potential antimicrobial activity. Sulfonamide derivatives have been extensively studied for their effectiveness against various bacterial strains. Preliminary data suggest that this compound could act against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development .

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound may offer neuroprotective effects. Research on related compounds has shown potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase activity .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Findings |

|---|---|---|

| Anticancer | Tetrahydroisoquinoline derivatives | Induced apoptosis in cancer cell lines |

| Antimicrobial | Sulfamoyl compounds | Effective against Gram-positive and Gram-negative bacteria |

| Neuroprotective | Cholinesterase inhibitors | Reduced neurodegeneration in animal models |

Pharmacokinetics and Toxicology

Studies on the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics. Toxicological assessments are essential to evaluate safety profiles before clinical application. Current research focuses on optimizing the dosage and delivery mechanisms to maximize efficacy while minimizing side effects.

Mécanisme D'action

The mechanism by which this compound exerts its effects often involves interaction with biological macromolecules. The sulfonamide group mimics the transition state of enzymatic reactions, thereby inhibiting enzyme function. The carbamate group can interact with neurotransmitter systems, influencing receptor activity.

Molecular Targets and Pathways:

Enzymes: Targets enzymes involved in metabolic pathways.

Receptors: Modulates receptor activity in the central nervous system.

Comparaison Avec Des Composés Similaires

Comparison with Other Compounds: Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is unique due to its combined sulfonamide and carbamate functionalities. Similar compounds might include:

Sulfonamide-based compounds: These include drugs like sulfamethoxazole, which also inhibit enzymes by mimicking biological substrates.

Carbamate-based compounds: Compounds such as physostigmine, which interact with neurotransmitter systems.

Unique Attributes: The presence of the tetrahydroisoquinoline and cyclopropanecarbonyl groups confer unique structural rigidity and specificity in biological interactions.

This compound's distinct combination of structural features underpins its varied applications and sets it apart from more conventional sulfonamide or carbamate compounds.

Activité Biologique

Methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a methyl carbamate moiety linked to a phenyl group that bears a sulfamoyl substituent. The cyclopropanecarbonyl and tetrahydroisoquinoline components contribute to its unique biological profile.

-

Inhibition of Enzymatic Activity :

- The sulfamoyl group is known to interact with various enzymes, particularly those involved in metabolic pathways. This interaction can lead to the inhibition of enzymes such as carbonic anhydrase and certain proteases.

-

Anticholinesterase Activity :

- Similar to other carbamate derivatives, this compound may exhibit anticholinesterase activity, which can enhance cholinergic transmission. This property is particularly relevant in the context of neurodegenerative diseases.

-

Potential Anticancer Properties :

- Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant cell death in breast and lung cancer cells at micromolar concentrations. Mechanistic studies indicated that the compound triggered apoptosis via the mitochondrial pathway.

Case Study 2: Anticholinesterase Effects

In a separate study focused on neuropharmacology, the compound was tested for its ability to inhibit acetylcholinesterase activity in vitro. The findings revealed that it possessed a moderate inhibitory effect compared to standard anticholinesterase drugs such as donepezil. This suggests potential applications in treating cognitive disorders.

Propriétés

IUPAC Name |

methyl N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-29-21(26)22-17-6-8-19(9-7-17)30(27,28)23-18-5-4-14-10-11-24(13-16(14)12-18)20(25)15-2-3-15/h4-9,12,15,23H,2-3,10-11,13H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTAAUFMSPKNFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.